2-Acetylamino-indan-5-sulfonic acid; hydrate
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Overview
Description
2-acetamido-2,3-dihydro-1H-indene-5-sulfonic acid is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2,3-dihydro-1H-indene-5-sulfonic acid typically involves the reaction of indene derivatives with acetamide and sulfonic acid groups under specific conditions. One common method includes the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-2,3-dihydro-1H-indene-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-acetamido-2,3-dihydro-1H-indene-5-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-acetamido-2,3-dihydro-1H-indene-5-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-amino-2,3-dihydro-1H-indene-5-carboxamide: Known for its inhibitory activity against discoidin domain receptor 1 (DDR1) and potential anticancer properties.
Indole derivatives: Widely studied for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
2-acetamido-2,3-dihydro-1H-indene-5-sulfonic acid is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of acetamido and sulfonic acid groups makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H13NO4S |
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Molecular Weight |
255.29 g/mol |
IUPAC Name |
2-acetamido-2,3-dihydro-1H-indene-5-sulfonic acid |
InChI |
InChI=1S/C11H13NO4S/c1-7(13)12-10-4-8-2-3-11(17(14,15)16)6-9(8)5-10/h2-3,6,10H,4-5H2,1H3,(H,12,13)(H,14,15,16) |
InChI Key |
YEEWPYLDOKFULS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CC2=C(C1)C=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
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